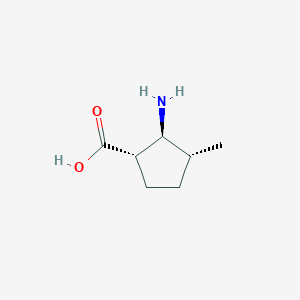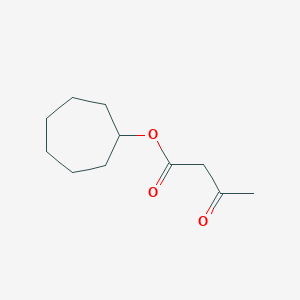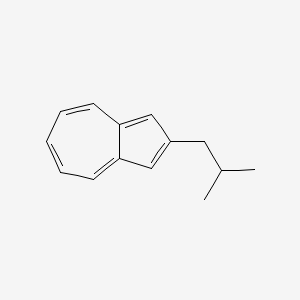
2-(2-Methylpropyl)azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)azulene is an aromatic hydrocarbon with a unique chemical structure. It consists of a fused five-membered ring and a seven-membered ring, making it a nonalternant and nonbenzenoid compound. This structure gives it distinct physicochemical properties, including a deep blue color and a significant dipole moment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-(2-Methylpropyl)azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the ring opening of pyridine followed by annellation of the seven-membered ring using secondary amines such as pyrrolidine .
Industrial Production Methods
Industrial production of azulene derivatives typically involves scalable synthetic methods that ensure high yields and purity. Continuous steam distillation and extraction are commonly used for workup to isolate the desired azulene compounds .
化学反应分析
Types of Reactions
2-(2-Methylpropyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-rich positions (1, 3, 5, and 7) of the azulene ring readily react with electrophilic reagents.
Nucleophilic Addition: The electron-deficient positions (2, 4, 6, and 8) of the azulene ring are prone to nucleophilic addition reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include electrophiles such as halogens and nucleophiles such as Grignard reagents. Reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield halogenated azulene derivatives, while nucleophilic addition reactions can produce various substituted azulenes .
科学研究应用
作用机制
The mechanism of action of 2-(2-Methylpropyl)azulene involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, azulene derivatives may interact with other molecular targets and pathways, contributing to their diverse biological activities .
相似化合物的比较
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antiallergic effects.
1-Azaazulene:
Uniqueness
2-(2-Methylpropyl)azulene is unique due to its specific substitution pattern, which may influence its reactivity and biological activities. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
819884-05-4 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)azulene |
InChI |
InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |
InChI 键 |
DZCNBZDNTITKRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC2=CC=CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
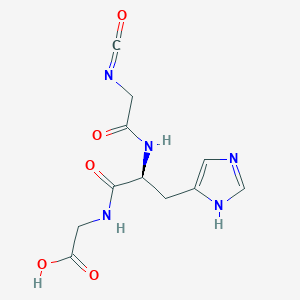
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
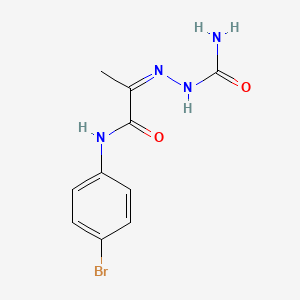
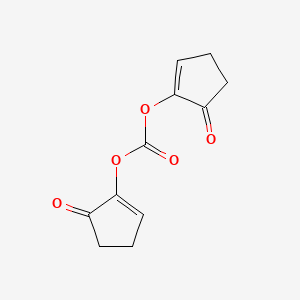
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
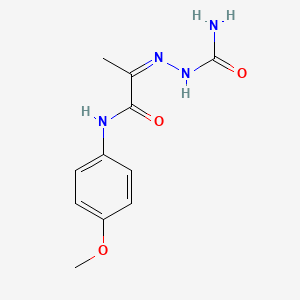
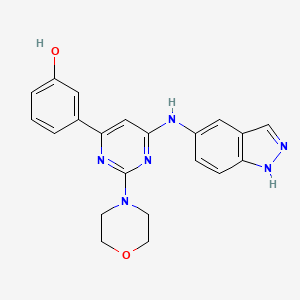

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
